BMS-763534

CRF1 receptor binding affinity IC50

Select BMS-763534 for sub-nanomolar CRF1 potency (IC50 0.4 nM) and 54-179× anxiolytic/motor-impairment separation, ideal for ex vivo electrophysiology and behavioral assays requiring minimal off-target effects. Validated LC-MS/MS assay available for PK/PD correlation.

Molecular Formula C18H21ClF2N4O3
Molecular Weight 414.8 g/mol
Cat. No. B11941392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-763534
Molecular FormulaC18H21ClF2N4O3
Molecular Weight414.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)Cl
InChIInChI=1S/C18H21ClF2N4O3/c1-9-6-12(10(2)22-16(9)28-18(20)21)23-15-17(26)25(7-14(19)24-15)13(8-27-3)11-4-5-11/h6-7,11,13,18H,4-5,8H2,1-3H3,(H,23,24)/t13-/m1/s1
InChIKeyCBVDPVDNACOCTI-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-763534: A High-Affinity CRF1 Antagonist for Stress-Related Research and Drug Discovery


BMS-763534 (CAS 1188407-40-0) is a pyrazinone-containing small molecule that functions as a selective antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRF1) [1]. The compound demonstrates high affinity for both rat and human CRF1 receptors with IC50 values of 0.26 nM and 0.4 nM, respectively, and exhibits potent functional antagonism in cellular assays . BMS-763534 is orally bioavailable and has been characterized preclinically for anxiolytic activity in rodent models, with an identified O-demethylated metabolite (BMS-790318) that exhibits weak GABA-A receptor modulation [2]. The compound was developed as a clinical candidate by Bristol-Myers Squibb and has been synthesized at kilogram scale for preclinical and Phase I supplies [3].

Why CRF1 Antagonists Are Not Interchangeable: The Case for BMS-763534 Selection


CRF1 receptor antagonists exhibit substantial heterogeneity in potency, selectivity profiles, allosteric mechanisms, in vivo receptor occupancy-efficacy relationships, and metabolite pharmacology—all of which directly affect experimental outcomes and the validity of cross-study comparisons [1]. Potency differences among CRF1 antagonists span over three orders of magnitude (e.g., from 0.4 nM to >400 nM), meaning that nominally equivalent doses can produce profoundly different target engagement . Furthermore, the specific chemical scaffold dictates whether a compound functions as a negative allosteric modulator, a competitive antagonist, or carries an active metabolite with off-target activity—any of which can confound interpretation of behavioral, electrophysiological, or biochemical results if an inappropriate analog is substituted [2]. The quantitative evidence below establishes exactly where BMS-763534 differentiates from its closest analogs and why selection matters.

BMS-763534 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence vs. CRF1 Antagonist Comparators


BMS-763534 Exhibits Sub-Nanomolar CRF1 Binding Affinity vs. 5-414 nM Range of Commonly Used Comparators

BMS-763534 demonstrates CRF1 binding affinity at sub-nanomolar concentrations (IC50 = 0.4 nM for human CRF1; IC50 = 0.26 nM for rat CRF1), representing a 13-fold improvement over the next most potent widely used comparator CP-376395 (IC50 = 5.1 nM) and over 1000-fold greater affinity than the classical CRF1 antagonist Antalarmin (IC50 = 414.1 nM) [1][2]. Among the comparators, Pexacerfont (BMS-562086) shows an IC50 of 6.1 nM, making BMS-763534 approximately 15-fold more potent at the human CRF1 receptor [3]. No direct head-to-head assay comparing all compounds under identical conditions has been published; the differentiation is based on cross-study comparison using independently reported IC50 values from standardized radioligand binding assays.

CRF1 receptor binding affinity IC50 antagonist potency stress neurobiology

BMS-763534 Functions as a Negative Allosteric Modulator of CRF Binding—A Mechanistic Distinction from Competitive Antagonists

BMS-763534 accelerates the dissociation of 125I-o-CRF from rat frontal cortex membrane CRF1 receptors, a kinetic signature consistent with negative allosteric modulation of CRF binding [1]. This mechanism contrasts with classical competitive antagonism, where compounds occupy the orthosteric binding site without altering ligand dissociation kinetics. While many CRF1 antagonists (including CP-376395 and Antalarmin) are characterized as competitive antagonists, the allosteric mechanism of BMS-763534 provides a distinct pharmacological profile that may translate to different in vivo efficacy and signaling bias [2]. Direct kinetic comparison data against other CRF1 antagonists under identical experimental conditions is not available in published literature; the mechanistic inference is based on the observed acceleration of radioligand dissociation specific to BMS-763534.

allosteric modulation CRF1 antagonist radioligand dissociation receptor pharmacology stress response

BMS-763534 Demonstrates an Expanded Therapeutic Window: 54-179× Anxiolytic-to-Sedative Dose Ratio vs. Narrower Margins for Benzodiazepine Controls

In rat behavioral assays, sedative and ataxic effects of BMS-763534 were observed only at dose multiples 54- to 179-fold higher than the lowest effective anxiolytic dose (0.56 mg/kg, p.o.) [1]. For comparison, the benzodiazepine positive control chlordiazepoxide produces sedation at approximately 3- to 5-fold multiples of its anxiolytic dose in similar assays [2]. The separation between anxiolytic efficacy and motor impairment for BMS-763534 is more than an order of magnitude wider than that observed for classical benzodiazepine anxiolytics, although direct head-to-head comparison with other CRF1 antagonists in the same experimental paradigm has not been reported.

therapeutic index anxiolytic sedation behavioral pharmacology in vivo efficacy

BMS-763534 Metabolite BMS-790318 Exhibits GABA-A Potentiation (EC50 = 1.6 μM)—A Distinctive Secondary Pharmacology Feature Not Shared with Pexacerfont

The O-demethylated metabolite of BMS-763534, designated BMS-790318, shows weak affinity for the TBOB site of the GABA-A receptor (67% inhibition at 10 μM) and augments GABA-evoked currents with an EC50 of 1.6 μM [1][2]. This metabolite-mediated GABA-A potentiation may contribute to the benzodiazepine-like subjective effects observed in drug discrimination assays at higher BMS-763534 doses (5-18× the anxiolytic dose) [1]. In contrast, Pexacerfont (BMS-562086) metabolism in humans and preclinical species produces metabolites (BMS-749241 and DPH-123554) that have not been reported to exhibit GABA-A modulatory activity [3]. The presence of a GABA-active metabolite represents a distinct pharmacological feature of BMS-763534 that must be accounted for in study design, particularly for behavioral or electrophysiological experiments extending beyond acute dosing.

metabolite GABA-A receptor allosteric potentiation drug discrimination polypharmacology

BMS-763534: Recommended Research Applications Based on Quantitative Differentiation Evidence


CRF1 Antagonism Studies Requiring Maximal Target Engagement at Low Compound Concentrations

Investigators requiring robust CRF1 blockade while minimizing total compound exposure—for instance, in ex vivo brain slice electrophysiology or primary cell culture models where vehicle solubility and non-specific effects must be strictly controlled—should select BMS-763534 based on its sub-nanomolar IC50 (0.4 nM for human CRF1, 0.26 nM for rat CRF1), which is 13- to 15-fold lower than that of CP-376395 or Pexacerfont [1]. This potency advantage translates directly to lower required working concentrations in experimental buffers, reducing the risk of vehicle artifacts and off-target interactions that could confound results.

In Vivo Anxiolytic Studies with Stringent Requirement for Motor/Sedation Confound Exclusion

Researchers employing rodent anxiety models (e.g., elevated plus maze, defensive withdrawal, situational anxiety) who must avoid sedative or ataxic effects that could masquerade as anxiolysis should prioritize BMS-763534. The compound's demonstrated 54- to 179-fold separation between anxiolytic and motor-impairing doses provides an expanded experimental window unavailable with benzodiazepine controls or with other CRF1 antagonists that lack similarly characterized safety margin data [2]. Oral dosing at 0.56-3 mg/kg achieves anxiolytic efficacy with ≥70% CRF1 receptor occupancy without motor impairment .

Drug Discrimination and Chronic Behavioral Studies Where Metabolite Pharmacology Is a Required Variable

For investigators studying benzodiazepine-like subjective effects, cross-tolerance, or drug discrimination assays involving CRF1 antagonists, BMS-763534 offers a uniquely characterized metabolite profile. Its O-demethylated metabolite BMS-790318 exhibits quantifiable GABA-A potentiation (EC50 = 1.6 μM; 67% TBOB site inhibition at 10 μM) [3]. This feature makes BMS-763534 the appropriate choice for studies designed to disentangle primary CRF1-mediated effects from secondary GABAergic contributions, or for experiments where this polypharmacology is the variable of interest itself. A validated LC-MS/MS assay for simultaneous quantitation of BMS-763534 and BMS-790318 in dog plasma is available, enabling pharmacokinetic-pharmacodynamic correlation [4].

Cerebellar CRF1 Signaling Studies in Electrophysiological Preparations

Electrophysiologists investigating CRF1-mediated modulation of cerebellar Purkinje cell activity or molecular layer interneuron-Purkinje cell synaptic transmission should select BMS-763534 based on its validated efficacy in published in vivo mouse cerebellar recording paradigms. At 200 nM, BMS-763534 significantly attenuated CRF-induced increases in Purkinje cell simple spike firing rate and abolished CRF-induced enhancement of facial stimulation-evoked MLI-PC synaptic transmission [5][6]. These studies establish BMS-763534 as a tool compound with demonstrated utility and effective concentration ranges in cerebellar slice and in vivo electrophysiology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-763534

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.